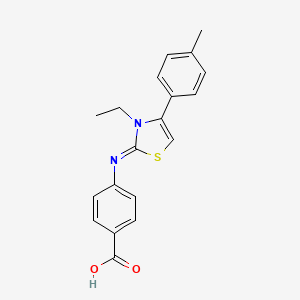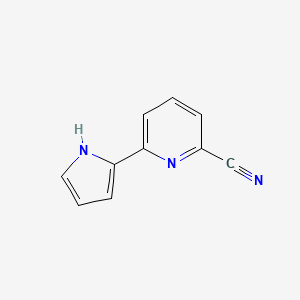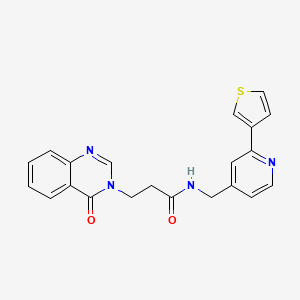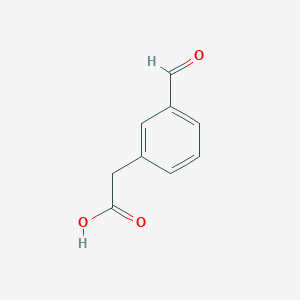
(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid”, also known as 2-Ethyl-4-(4-Methylphenyl)imidazole-5-carboxylic Acid, is a compound that has gained a lot of attention in the scientific community. It is a type of 2,4-disubstituted thiazole, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of 2,4-disubstituted thiazoles, such as this compound, involves the introduction of variable substituents to the thiazole ring . In a study by Arora et al., a series of 2,4-disubstituted thiazole derivatives were synthesized and screened for their in vitro antimicrobial activities .Molecular Structure Analysis
The molecular formula of this compound is C19H18N2O2S, and it has a molecular weight of 338.43 . Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .Chemical Reactions Analysis
The chemical reactions of 2,4-disubstituted thiazoles can be influenced by the substituents on the thiazole ring . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its molecular structure. For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring can affect its interactions with other molecules .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Tverdokhlebov et al. (2005) explored the synthesis of various thiazol-2(3H)-ylidene derivatives, contributing to the understanding of the structural properties and synthesis pathways of compounds similar to (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid (Tverdokhlebov et al., 2005).
Crystal and Molecular Structure Investigations
- The work of Köysal et al. (2015) demonstrated the crystal and molecular structure analysis of similar thiazole derivatives, providing insight into the geometric and molecular interactions of these compounds (Köysal et al., 2015).
Pharmacological Evaluation
- Research by Ballart et al. (2000) on thiazole derivatives evaluated their pharmacological properties. Although not directly about (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid, this study contributes to understanding the potential pharmacological applications of similar compounds (Ballart et al., 2000).
Antimicrobial Activities
- Mishra et al. (2019) investigated benzothiazole-imino-benzoic acid ligands and their metal complexes, highlighting their antimicrobial activities against various bacterial strains. This research offers insights into the potential antimicrobial applications of thiazole derivatives (Mishra et al., 2019).
Anti-Inflammatory Activity
- Golota et al. (2015) explored the design of non-steroidal anti-inflammatory drugs using 4-thiazolidinone derivatives. This study informs the potential anti-inflammatory applications of compounds structurally related to (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid (Golota et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-21-17(14-6-4-13(2)5-7-14)12-24-19(21)20-16-10-8-15(9-11-16)18(22)23/h4-12H,3H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOWFEMGYHWEKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2369462.png)

![2-Bromo-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methoxybenzamide](/img/structure/B2369467.png)

![Tert-butyl 3-[1-(6-fluoropyridine-3-carbonyl)piperidin-2-yl]propanoate](/img/structure/B2369472.png)
![9-Imino-10-(4-methyl-1,3-thiazol-2-yl)-7-sulfanyl-8-azaspiro[4.5]dec-6-ene-6-carbonitrile](/img/structure/B2369473.png)
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2369474.png)




![1-(2-methyl-1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2369480.png)
![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2369481.png)